An In-Depth Technical Guide to 1-(4-Fluorobenzoyl)piperidin-4-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(4-Fluorobenzoyl)piperidin-4-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorobenzoyl)piperidin-4-one is a pivotal synthetic intermediate in medicinal chemistry, recognized for its versatile applications in the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic spectral data, and key reactivity. Furthermore, it explores the compound's significant role as a building block in the synthesis of analgesics, anti-inflammatory agents, and compounds for neuroscience research, underscoring its importance in modern drug discovery and development.[1]
Introduction: The Significance of a Versatile Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[2] Its inherent conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. When functionalized, as in the case of 1-(4-Fluorobenzoyl)piperidin-4-one, the piperidin-4-one core becomes a highly adaptable platform for the synthesis of complex and biologically active molecules.[1]
The incorporation of a 4-fluorobenzoyl group at the nitrogen atom introduces several advantageous properties. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through specific interactions, and increase lipophilicity, which can positively impact a drug candidate's pharmacokinetic profile.[1] The ketone functionality at the 4-position of the piperidine ring serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures. This strategic combination of a fluorinated aromatic ring and a reactive ketone makes 1-(4-Fluorobenzoyl)piperidin-4-one a valuable precursor in the quest for new therapeutic agents.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in research and development. The key properties of 1-(4-Fluorobenzoyl)piperidin-4-one are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 648895-46-9 | [1][3] |
| Molecular Formula | C₁₂H₁₂FNO₂ | [1][3] |
| Molecular Weight | 221.23 g/mol | [1][3] |
| Appearance | Off-white solid | [4] |
| Melting Point | 96-102 °C | [1] |
| Purity | ≥ 99% | [1] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one is typically achieved through the acylation of piperidin-4-one with 4-fluorobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution at the piperidine nitrogen.
Synthetic Scheme
Caption: General reaction scheme for the synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one.
Materials:
-
Piperidin-4-one hydrochloride
-
4-Fluorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM) is added triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere. The mixture is stirred for 15-30 minutes.
-
Acylation: 4-Fluorobenzoyl chloride (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched with water and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-Fluorobenzoyl)piperidin-4-one as a solid.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 1-(4-Fluorobenzoyl)piperidin-4-one is expected to show distinct signals for the aromatic and piperidine protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The piperidine protons will be observed as multiplets in the upfield region (typically δ 2.5-4.0 ppm). The integration of these signals will correspond to the number of protons in each environment. The coupling patterns, particularly for the aromatic protons, will be indicative of the substitution pattern on the benzene ring.[5][6]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the piperidin-4-one ring will appear at a characteristic downfield chemical shift (around δ 200-210 ppm). The aromatic carbons will resonate in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting due to C-F coupling.[7][8] The aliphatic carbons of the piperidine ring will be found in the upfield region (typically δ 40-60 ppm).[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1-(4-Fluorobenzoyl)piperidin-4-one will exhibit characteristic absorption bands corresponding to its functional groups.[9][10][11][12]
-
C=O Stretch (Ketone): A strong absorption band is expected in the region of 1715-1730 cm⁻¹, characteristic of a six-membered ring ketone.[12]
-
C=O Stretch (Amide): A strong absorption band for the tertiary amide carbonyl will be observed around 1630-1650 cm⁻¹.[9]
-
C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹ will indicate the presence of the carbon-fluorine bond.
-
C-N Stretch: A moderate absorption band around 1100-1200 cm⁻¹ can be attributed to the C-N bond of the piperidine ring.[9]
-
Aromatic C=C Stretch: Several bands of varying intensity will be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.[12]
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[13]
-
Molecular Ion Peak (M+): In the mass spectrum, the molecular ion peak corresponding to the molecular weight of 1-(4-Fluorobenzoyl)piperidin-4-one (221.23 g/mol ) should be observed.[1]
-
Fragmentation Pattern: The fragmentation pattern will provide structural information. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[13] The loss of the fluorobenzoyl group or fragments thereof is also expected. Key fragments to look for would include the fluorobenzoyl cation (m/z 123) and fragments arising from the piperidinone ring.
Chemical Reactivity and Synthetic Applications
The ketone functionality of 1-(4-Fluorobenzoyl)piperidin-4-one is the primary site for its diverse chemical reactivity, making it a valuable precursor for a wide range of more complex molecules.
Key Reactions at the Carbonyl Group
Caption: Key reactions involving the carbonyl group of 1-(4-Fluorobenzoyl)piperidin-4-one.
-
Reductive Amination: The ketone can undergo reductive amination with various primary and secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This reaction is a powerful method for introducing diverse amine-containing substituents at the 4-position of the piperidine ring, a common strategy in the synthesis of bioactive compounds.
-
Wittig Reaction: The Wittig reaction provides a route to convert the ketone into an exocyclic alkene. By reacting with a phosphorus ylide (Wittig reagent), a carbon-carbon double bond is formed, allowing for the introduction of various alkylidene substituents.
-
Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base, leads to the formation of α,β-unsaturated systems. This reaction is useful for extending the carbon framework and introducing electron-withdrawing groups.
-
Grignard and Organolithium Reactions: The addition of Grignard or organolithium reagents to the ketone results in the formation of tertiary alcohols. This allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the 4-position.
Applications in Drug Discovery and Development
The structural features of 1-(4-Fluorobenzoyl)piperidin-4-one make it a highly sought-after intermediate in the pharmaceutical industry.
-
Analgesics and Anti-inflammatory Agents: This compound is a key building block in the synthesis of novel analgesics and anti-inflammatory drugs.[1] The piperidine scaffold is present in many opioid and non-opioid analgesics, and the ability to readily modify the 4-position allows for the fine-tuning of activity and selectivity.
-
Neuroscience Research: It is utilized in the development of compounds targeting the central nervous system (CNS).[1] The piperidine moiety is a common feature in many CNS-active drugs, and the 4-fluorobenzoyl group can influence properties such as blood-brain barrier penetration.
-
Versatile Synthetic Intermediate: Beyond specific therapeutic areas, 1-(4-Fluorobenzoyl)piperidin-4-one serves as a versatile starting material for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Fluorobenzoyl)piperidin-4-one.
-
Hazard Identification: This compound may cause skin and serious eye irritation, and may cause respiratory irritation.[4][14] It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[15] Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14] Wash hands and any exposed skin thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Recommended storage temperature is between 0-8°C.[1]
-
In Case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]
-
Ingestion: If swallowed, seek immediate medical attention.[15]
-
Conclusion
1-(4-Fluorobenzoyl)piperidin-4-one stands as a testament to the power of strategic molecular design in synthetic and medicinal chemistry. Its unique combination of a fluorinated aromatic moiety and a reactive piperidinone core provides chemists with a versatile and valuable tool for the synthesis of a wide array of complex and biologically relevant molecules. The insights provided in this technical guide regarding its properties, synthesis, reactivity, and applications are intended to empower researchers and drug development professionals in their pursuit of novel therapeutic solutions.
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